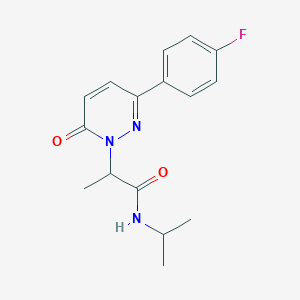![molecular formula C22H21N5O2 B2652031 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-13-1](/img/structure/B2652031.png)
1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the reaction of 4-(phenylamino)aniline with a suitable aldehyde or ketone. This intermediate is then subjected to cyclization reactions to form the pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
科学研究应用
1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects.
相似化合物的比较
Similar Compounds
- 1,3,5-trimethyl-2,4,6-tris(4-aminophenyl)benzene
- 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-(4-anilinoanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-13-23-20-18(21(28)27(3)22(29)26(20)2)19(14)25-17-11-9-16(10-12-17)24-15-7-5-4-6-8-15/h4-13,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWLKRQAIGOLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=C(C=C3)NC4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2651949.png)
![3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2651951.png)
![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)
![3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2651953.png)
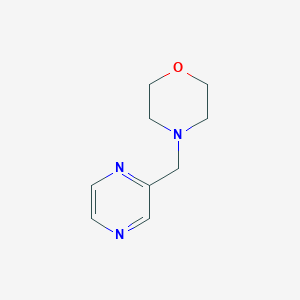
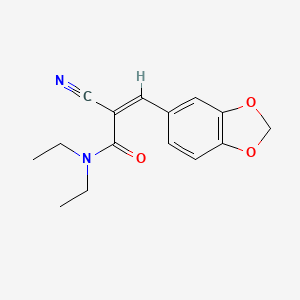
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)
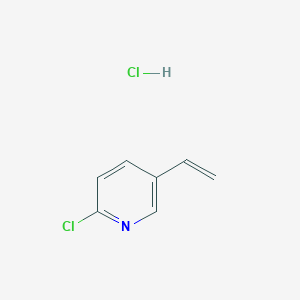
![3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)
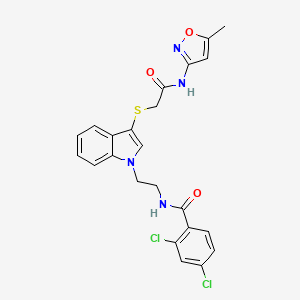
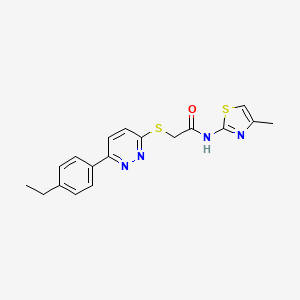
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)
![propan-2-yl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2651970.png)
